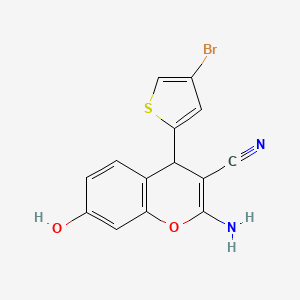
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline, commonly known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of MPQ involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. MPQ has been shown to inhibit the activity of several kinases, including JAK2, EGFR, and Src, which are involved in cell proliferation and survival. MPQ has also been shown to modulate the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPQ are diverse and depend on the specific molecular targets it interacts with. MPQ has been shown to induce apoptosis in cancer cells by inhibiting the activity of several kinases involved in cell survival. MPQ has also been shown to modulate the activity of ion channels involved in pain perception and inflammation, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
実験室実験の利点と制限
The advantages of using MPQ in lab experiments include its diverse biological activities, which make it a useful tool for studying various molecular targets and physiological processes. However, the limitations of using MPQ include its potential toxicity and lack of specificity for certain molecular targets, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on MPQ, including the development of more specific and potent inhibitors of its molecular targets, the investigation of its potential applications in other fields, such as materials science and catalysis, and the exploration of its potential as a therapeutic agent in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to identify potential side effects and toxicity issues.
合成法
The synthesis of MPQ can be achieved through several methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminopyridine with 4-chloroaniline in the presence of a base, followed by cyclization with formaldehyde and morpholine. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, followed by the addition of 2-aminopyridine and morpholine. The Friedlander synthesis involves the reaction of 2-aminopyridine with an aldehyde in the presence of a Lewis acid catalyst.
科学的研究の応用
MPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPQ has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, MPQ has been used as a tool to study the structure and function of various proteins, including kinases and phosphatases. In pharmacology, MPQ has been studied for its effects on various physiological processes, including cell proliferation, apoptosis, and signal transduction.
特性
IUPAC Name |
4-(2-pyridin-3-ylquinolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGUQPIFOZOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)
![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
